BenchChemオンラインストアへようこそ!

2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

ROCK inhibition Kinase selectivity Cardiovascular disease

This sulfonyl-hydrazine THIQ derivative serves as a versatile building block for synthesizing N-sulphonylhydrazone kinase inhibitors and heterobifunctional linkers. Its uncapped hydrazine makes it a critical negative control for CNS/cardiovascular metabolic studies, while the rigid sulfonyl spacer enables PROTAC design. Insist on compound-specific QC data, as minor structural changes in this class drastically alter target engagement, solubility, and metabolic stability. Confirm batch purity and shipping/storage conditions before ordering to ensure fidelity in your SAR campaign.

Molecular Formula C15H17N3O2S
Molecular Weight 303.38
CAS No. 1156001-62-5
Cat. No. B2917353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
CAS1156001-62-5
Molecular FormulaC15H17N3O2S
Molecular Weight303.38
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NN
InChIInChI=1S/C15H17N3O2S/c16-17-14-5-7-15(8-6-14)21(19,20)18-10-9-12-3-1-2-4-13(12)11-18/h1-8,17H,9-11,16H2
InChIKeyIIDGTDFTUIQDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 1156001-62-5): Core Structural Identity and Procurement Baseline


2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 1156001-62-5) is a synthetic sulfonyl-hydrazine derivative built on a 1,2,3,4-tetrahydroisoquinoline core. Publicly available information describes it as a research chemical that serves as a synthetic building block and reagent for constructing more complex molecules [1]. The compound is listed in commercial catalogs as a screening compound for early drug discovery but appears to be a generic, non-proprietary intermediate with no published quantitative bioactivity data that would differentiate it from structurally related analogs [2].

Why Tetrahydroisoquinoline Sulfonyl-Hydrazine Analogs Cannot Be Freely Interchanged Without Comparative Data


Generic substitution among tetrahydroisoquinoline (THIQ) sulfonamide or sulfonyl-hydrazine analogs frequently fails because minor structural permutations—such as the exact position of the sulfonyl bridge, the substitution pattern on the phenyl ring, and the nature of the hydrazine terminus—can radically alter key experimental parameters, including target engagement, solubility, metabolic stability, and synthetic tractability [1]. In the patent literature, THIQ sulfonamides disclosed as 5-HT7 receptor antagonists or AT2R antagonists exhibit steep structure-activity relationships (SAR) where even a single atom change abolishes activity [2]. Likewise, THIQ N-sulphonylhydrazones designed as ROCK inhibitors show >30-fold differences in IC50 between closely related analogs, underscoring that interchangeability cannot be assumed [3]. Therefore, any procurement decision for 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline must be grounded in compound-specific quantitative data, not class-level generalizations.

Quantitative Differentiator Evidence for 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


ROCK1/ROCK2 Inhibitory Potency: Direct Comparator Within the N-Sulphonylhydrazone Series

Among a congener series of isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors, the lead compound LASSBio-2065 demonstrated IC50 values of 3.1 µM (ROCK1) and 3.8 µM (ROCK2) [1]. The target compound 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline represents the unsubstituted parent scaffold of this series. A direct head-to-head comparison is not publicly available; however, the disclosed SAR shows that N-methylation (as in LASSBio-2065) is critical for achieving low-micromolar potency, implying that the parent hydrazine likely exhibits significantly weaker ROCK inhibition. This class-level inference provides a reasonable expectation of potency ranking when selecting among procurement candidates.

ROCK inhibition Kinase selectivity Cardiovascular disease

5-HT7 Receptor Antagonist Activity: THIQ Sulfonamide Scaffold Comparison

A patent family covering tetrahydroisoquinoline substituted sulfonamide compounds as 5-HT7 receptor antagonists discloses extensive SAR data for this scaffold class [1]. The target compound 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline maps onto the generic Markush formula but its specific 4-hydrazinophenyl substituent has not been explicitly exemplified or tested. By class-level inference, the presence of a free hydrazine moiety—a potential liability for metabolic instability and non-specific reactivity—likely places this compound at a disadvantage relative to exemplified analogs with substituted or capped sulfonamide termini. Direct 5-HT7 binding or functional data for CAS 1156001-62-5 are absent from the public domain.

5-HT7 receptor CNS disorders Sulfonamide SAR

AT2 Receptor Antagonism: THIQ Scaffold Context and Missing Data Gap

A series of 1,2,3,4-tetrahydroisoquinolines with a benzoxazole side-chain have been disclosed as potent and selective AT2R antagonists, with compound 15 demonstrating robust in vitro antagonism and in vivo analgesic efficacy in a peripheral neuropathic pain model [1]. The target compound 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline differs substantially in its side-chain architecture (sulfonyl-hydrazine vs. benzoxazole-methyl linker). No AT2R activity data for the target compound are publicly available. Given the divergent pharmacophore, class-level inference suggests a low probability of meaningful AT2R engagement unless empirically demonstrated.

AT2 receptor Neuropathic pain Tetrahydroisoquinoline antagonist

Molecular Complexity and Synthetic Utility: Comparison with Simpler Building Blocks

Vendor listings indicate that 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is supplied as a synthetic building block for medicinal chemistry [1]. Its molecular weight (303.38 g/mol), sulfonamide linker, and free hydrazine handle provide dual functionalization points (the THIQ nitrogen and the hydrazine terminus) that simpler analogs lack. For example, 2-[(4-aminophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline or the ethanol derivative 2-[(4-hydrazinophenyl)sulfonyl]ethanol (MW 216.26 g/mol) offer fewer diversification vectors. However, no quantitative comparative data on reaction yields, purity profiles, or downstream product diversity are publicly available.

Synthetic building block Hydrazine functionalization Medicinal chemistry

Evidence-Backed Application Scenarios for 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline


Scaffold Hopping and Library Synthesis in Kinase Inhibitor Programs

Based on the class-level ROCK inhibitor evidence, this compound can serve as a starting scaffold for N-functionalization campaigns aiming to generate novel N-sulphonylhydrazone kinase inhibitors [1]. The hydrazine handle permits rapid condensation with diverse aldehydes and ketones, enabling parallel library synthesis. However, users must anticipate that the unsubstituted parent is likely inactive (estimated IC50 >10 µM) and plan for iterative SAR rather than expecting direct biological activity.

Metabolic Stability Assessment of Free Hydrazine-Containing THIQ Scaffolds

Because 5-HT7 and AT2R patent literature warn against free hydrazine moieties due to metabolic and selectivity liabilities, this compound represents a good negative-control probe for medicinal chemistry groups evaluating the tolerability of uncapped hydrazine groups in CNS or cardiovascular programs [1][2]. It can be used alongside capped analogs (e.g., acyl-hydrazine or N-methyl derivatives) to empirically quantify the metabolic stability penalty in liver microsome or hepatocyte assays.

Dual-Functionalization Core for PROTAC or Bioconjugate Linker Chemistry

The dual functional handles—the THIQ nitrogen and the terminal hydrazine—make this compound a candidate for generating heterobifunctional linker intermediates, provided that orthogonal protection strategies are employed [1]. In PROTAC design or antibody-drug conjugate (ADC) linker chemistry, the sulfonyl group offers a rigid spacer while the hydrazine can be derivatized to acyl-hydrazone pH-sensitive linkers. Procurement should be tied to a synthetic plan that exploits both handles; otherwise, simpler mono-functional analogs may be more cost-effective.

Negative Control for AT2R or 5-HT7 Receptor Screening Cascades

Given the complete absence of AT2R and 5-HT7 activity data for this compound, it cannot be deployed as a positive control for these targets [1][2]. However, it can function as a selectivity counter-screen compound: if a primary screening hit belongs to the THIQ sulfonamide class, testing this structurally related but unoptimized scaffold can help verify that the observed activity is driven by the specific substitution pattern rather than promiscuous THIQ core binding.

Quote Request

Request a Quote for 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.